N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide
Description
N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core substituted with methyl groups at positions 3, 3, and 5, an oxo group at position 4, and an ethanesulfonamide moiety at position 6.
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-21(18,19)15-10-6-7-11-12(8-10)20-9-14(2,3)13(17)16(11)4/h6-8,15H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTGQPZUTFEXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by a benzoxazepine ring system combined with an ethanesulfonamide moiety. This structural complexity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : The compound may act as a neuroprotective agent, potentially useful in treating neurodegenerative diseases.
- Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory responses in cellular models.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and inflammatory pathways. For example:
- Inhibition of Enzymatic Activity : The sulfonamide group may facilitate interactions with enzymes such as carbonic anhydrase or other sulfonamide-sensitive targets.
- Modulation of Receptor Activity : The benzoxazepine structure could enable binding to neurotransmitter receptors, influencing synaptic transmission.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotection | Reduction in neuronal cell death | |
| Anti-inflammatory | Decreased cytokine production |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
Case Study 2: Neuroprotective Potential
In vitro studies using neuronal cell cultures demonstrated that treatment with this compound led to a decrease in apoptosis markers when exposed to oxidative stress. This suggests a potential role in neuroprotection against oxidative damage.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Structure
The benzo[b][1,4]oxazepine scaffold differentiates this compound from structurally related benzodiazepines (e.g., diazepam) and dioxocine derivatives (e.g., compound D9 in ). Key distinctions include:
- Ring Size and Heteroatoms : The oxazepine core contains one oxygen and one nitrogen atom in a seven-membered ring, whereas dioxocines (e.g., compound D9) feature two oxygen atoms in an eight-membered ring. This difference impacts conformational flexibility and binding affinity to biological targets like EGFR .
- Methyl substitutions at positions 3, 3, and 5 may improve metabolic stability over unsubstituted analogues.
Antiproliferative and EGFR Inhibition
- Compound D9 (from ): Exhibited potent antiproliferative activity against HepG2 cells (IC₅₀ = 0.79 μM) and EGFR inhibition (IC₅₀ = 0.36 μM) due to its acrylamide moiety and dioxocine core, which stabilize interactions with the kinase domain .
- Target Compound: While direct data on its antiproliferative activity are unavailable, the ethanesulfonamide group may enhance solubility and target engagement compared to D8.
Table 1: Comparative Bioactivity of Selected Analogues
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability : Methyl substitutions may slow hepatic metabolism, as seen in structurally similar benzodiazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
